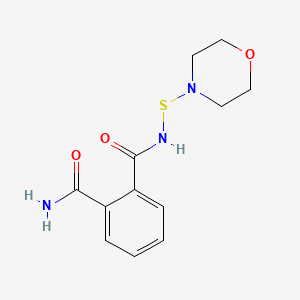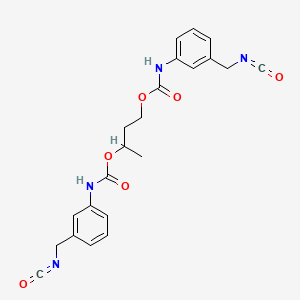
1-Methyl-1,3-propanediyl(5-isocyanato-2(or 4)-methylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1,3-propanediyl(5-isocyanato-2(or 4)-methylphenyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various industrial applications, including as pesticides, pharmaceuticals, and polymers. This compound is characterized by the presence of an isocyanate group, which is highly reactive and can participate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,3-propanediyl(5-isocyanato-2(or 4)-methylphenyl)carbamate typically involves the reaction of an appropriate amine with phosgene or its derivatives. The reaction conditions often require a controlled environment to prevent the formation of unwanted by-products. Common solvents used in the synthesis include dichloromethane and toluene.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Safety measures are crucial due to the toxic nature of isocyanates.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-1,3-propanediyl(5-isocyanato-2(or 4)-methylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates or other derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can react with nucleophiles, such as alcohols and amines, to form urethanes and ureas.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reactions with alcohols and amines typically occur under mild conditions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Carbamates and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Urethanes and ureas.
Aplicaciones Científicas De Investigación
1-Methyl-1,3-propanediyl(5-isocyanato-2(or 4)-methylphenyl)carbamate has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an anti-cancer agent.
Industry: Utilized in the production of polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1,3-propanediyl(5-isocyanato-2(or 4)-methylphenyl)carbamate involves its reactivity with nucleophiles. The isocyanate group can form covalent bonds with amino groups in proteins, potentially altering their function. This reactivity is the basis for its use in various applications, including as a cross-linking agent in polymers.
Comparación Con Compuestos Similares
Similar Compounds
Methyl isocyanate: A simpler isocyanate compound with similar reactivity.
Phenyl isocyanate: Another isocyanate with a different aromatic group.
Carbaryl: A carbamate pesticide with different functional groups.
Uniqueness
1-Methyl-1,3-propanediyl(5-isocyanato-2(or 4)-methylphenyl)carbamate is unique due to its specific structure, which combines an isocyanate group with a carbamate moiety
Propiedades
Número CAS |
65105-00-2 |
|---|---|
Fórmula molecular |
C22H22N4O6 |
Peso molecular |
438.4 g/mol |
Nombre IUPAC |
3-[[3-(isocyanatomethyl)phenyl]carbamoyloxy]butyl N-[3-(isocyanatomethyl)phenyl]carbamate |
InChI |
InChI=1S/C22H22N4O6/c1-16(32-22(30)26-20-7-3-5-18(11-20)13-24-15-28)8-9-31-21(29)25-19-6-2-4-17(10-19)12-23-14-27/h2-7,10-11,16H,8-9,12-13H2,1H3,(H,25,29)(H,26,30) |
Clave InChI |
MBABXWXSNOGEQB-UHFFFAOYSA-N |
SMILES canónico |
CC(CCOC(=O)NC1=CC=CC(=C1)CN=C=O)OC(=O)NC2=CC=CC(=C2)CN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


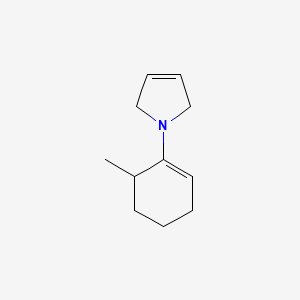


![Pyrrolo[1,2-a]pyrazin-1(2H)-one,3,4-dihydro-2-(1-methylethyl)-(9ci)](/img/structure/B13762370.png)
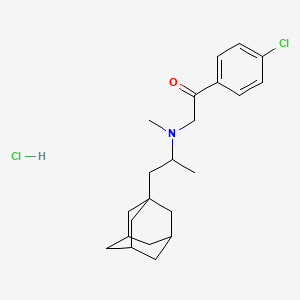

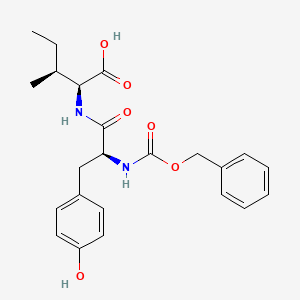
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-(3-methylbutyl)azanium chloride](/img/structure/B13762393.png)
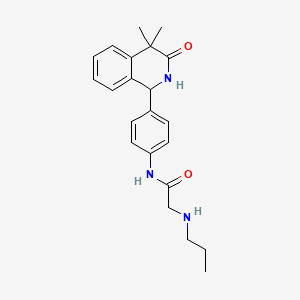


![3-(2-Chlorophenyl)-6-hydroxy-1-(2-methylphenyl)-5-[(4-methylphenyl)diazenyl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13762425.png)
